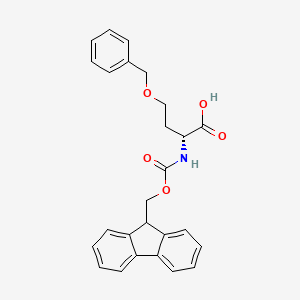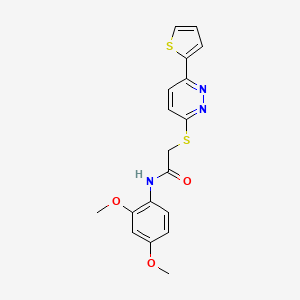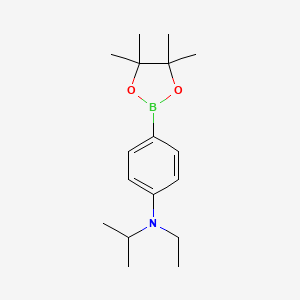
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine is a compound that falls within the category of N-(fluorenyl-9-methoxycarbonyl) amino acids. These compounds have been identified to possess anti-inflammatory properties and are active against various inflammatory models such as oxazolone dermatitis in mice and adjuvant arthritis in rats. These conditions are known to involve activated T lymphocytes. Additionally, these compounds have been shown to inhibit T-lymphocyte activation in vitro, which is a critical step in the immune response that can lead to inflammation .
Synthesis Analysis
The synthesis of related compounds, such as N-(anthrancen-9-ylmethyl) isoserines, has been reported using a multicomponent reaction (MCR) catalyzed by Rh2(Ph3COO)3(OAc) and chiral phosphoric acid (CPA). This method is characterized by high atom-economy, high diastereo- and enantioselectivities, and a broad substrate scope. Although the specific synthesis of this compound is not detailed, the synthesis of structurally similar compounds suggests that a similar approach could be employed for its synthesis. The use of MCRs in the synthesis of drug intermediates is significant due to the efficiency and selectivity that can be achieved .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly described in the provided papers. However, the structure is likely to include a fluorenyl moiety, which is known to participate in π-π stacking interactions. These interactions can be crucial for the reactivity and stereocontrol in catalytic processes, as demonstrated in the synthesis of related compounds .
Chemical Reactions Analysis
The chemical reactions involving N-(fluorenyl-9-methoxycarbonyl) amino acids have been shown to inhibit various inflammatory processes. For instance, they can block the recruitment of neutrophils into the inflammatory site without being general myelotoxins. This indicates that the compounds can selectively target certain aspects of the immune response, which is a desirable feature for anti-inflammatory drugs. The specific chemical reactions of this compound within biological systems are not detailed, but its structural similarity to other N-(fluorenyl-9-methoxycarbonyl) amino acids suggests it may share similar anti-inflammatory mechanisms .
Physical and Chemical Properties Analysis
科学的研究の応用
Supramolecular Hydrogels
N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, closely related to the queried compound, form supramolecular hydrogels. These hydrogels are responsive to ligand-receptor interactions and can be influenced by thermal or pH changes. They also demonstrate chiral recognition, showing potential in biomaterials and drug delivery systems (Zhang, Gu, Yang, & Xu, 2003).
Carbon Nanotube Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. These compounds enable the creation of homogeneous aqueous nanotube dispersions, vital in nanotechnology and material science (Cousins et al., 2009).
Cycloaddition Reactions
N-Substituted 9H-fluoren-9-imines, a group that includes the queried compound, participate in cycloaddition reactions. These reactions are crucial in organic synthesis, leading to various molecular structures useful in pharmaceuticals and materials science (Novikov et al., 2006).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLJDCIQNUTTJ-XMMPIXPASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2551556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2551573.png)

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)

![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)